(4-Amino-6-bromopyridin-3-yl)methanol
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Overview
Description
(4-Amino-6-bromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a hydroxymethyl group at the 3-position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-bromopyridin-3-yl)methanol typically involves the bromination of 4-amino-3-pyridinemethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-6-bromopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Scientific Research Applications
(4-Amino-6-bromopyridin-3-yl)methanol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of (4-Amino-6-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes or receptors, thereby modulating their activity . The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(4-Amino-5-bromopyridin-3-yl)methanol: Similar structure but with bromine at the 5-position.
(6-Bromopyridin-3-yl)methanol: Lacks the amino group at the 4-position.
(6-Bromopyridin-2-yl)methanol: Bromine at the 2-position instead of the 6-position.
Uniqueness: (4-Amino-6-bromopyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity . The presence of both an amino group and a bromine atom on the pyridine ring allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(4-amino-6-bromopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
DZRSDNSQZDIMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)N |
Origin of Product |
United States |
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